molecular formula C12H16ClNO3 B1445727 2-Morpholino-2-phenylacetic acid hydrochloride CAS No. 91641-50-8

2-Morpholino-2-phenylacetic acid hydrochloride

Cat. No. B1445727
CAS RN: 91641-50-8
M. Wt: 257.71 g/mol
InChI Key: FCOURXHYILTZGV-UHFFFAOYSA-N
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Description

2-Morpholino-2-phenylacetic acid hydrochloride is a chemical compound with the molecular formula C12H16ClNO3 . It has an average mass of 257.713 Da and a monoisotopic mass of 257.081879 Da .


Molecular Structure Analysis

The molecular structure of 2-Morpholino-2-phenylacetic acid hydrochloride consists of 12 carbon atoms, 16 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 3 oxygen atoms .


Chemical Reactions Analysis

The Suzuki–Miyaura (SM) cross-coupling reaction is a potential chemical reaction involving 2-Morpholino-2-phenylacetic acid hydrochloride . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Scientific Research Applications

Antimicrobial Applications

2-Morpholino-2-phenylacetic acid hydrochloride derivatives have been synthesized and characterized, showing potential as biologically active compounds. Particularly, certain analogues demonstrate notable antimicrobial properties, exhibiting effectiveness against a variety of fungal and bacterial strains. This suggests the potential of these compounds in addressing antimicrobial resistance and developing new antimicrobial agents (Jayadevappa et al., 2012).

Synthetic Applications

The compound serves as a crucial intermediate in the synthesis of various morpholine derivatives. For instance, it is used in the synthesis of (E)-4-morpholine-2-butenoic acid hydrochloride, highlighting its role in producing structurally complex and potentially bioactive morpholine derivatives (Qiu Fang-li, 2012). It's also employed in synthesizing compounds like 3-methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride, further underscoring its significance in medicinal chemistry (Tao Yuan, 2012).

Chemical Structure and Characterization

The compound's structure is central to its chemical identity and facilitates understanding its reactivity and potential applications. It's characterized using techniques like IR, NMR, and mass spectral studies, ensuring precise identification and enabling further research into its properties and applications (Tan Bin, 2010).

Contribution to Peptidomimetic Chemistry

2-Morpholino-2-phenylacetic acid hydrochloride derivatives play a significant role in peptidomimetic chemistry. They are used in synthesizing enantiopure Fmoc-protected morpholine-3-carboxylic acid, highlighting their contribution to the field of peptide synthesis and the creation of peptide-like structures with potential therapeutic applications (Filippo Sladojevich et al., 2007).

properties

IUPAC Name

2-morpholin-4-yl-2-phenylacetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3.ClH/c14-12(15)11(10-4-2-1-3-5-10)13-6-8-16-9-7-13;/h1-5,11H,6-9H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCOURXHYILTZGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(C2=CC=CC=C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90849420
Record name (Morpholin-4-yl)(phenyl)acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90849420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Morpholino-2-phenylacetic acid hydrochloride

CAS RN

91641-50-8
Record name (Morpholin-4-yl)(phenyl)acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90849420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ethyl 2-morpholino-2-phenylacetate (0.34 g, 1.36 mmol) was dissolved in dioxane (11.4 ml) and 37% HCl (1.1 ml, 13.6 mmol) was added dropwise. The mixture was stirred at reflux overnight. 37% HCl (1.1 ml, 13.6 mmol) was added and the reaction was refluxed for additional 24 hours. The solvent was evaporated and the residue was triturated with acetonitrile (10 ml) to obtain 2-morpholino-2-phenylacetic acid hydrochloride (0.22 g, 63.7% yield) as a white solid.
Quantity
0.34 g
Type
reactant
Reaction Step One
Quantity
11.4 mL
Type
solvent
Reaction Step One
Name
Quantity
1.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.1 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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